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molecular formula C20H24N4S B1360949 Rho-Kinase-IN-1 CAS No. 1035094-83-7

Rho-Kinase-IN-1

Cat. No. B1360949
M. Wt: 352.5 g/mol
InChI Key: DPZSYTMLVCLGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071779B2

Procedure details

Into a 25 mL round bottom flask were added 2,2-dimethyl-1-(5-(1-(4-(methylthio)benzyl)piperidin-3-ylamino)-1H-indazol-1-yl)propan-1-one (250 mg, 0.6 mmol), methanol (5 mL), and sodium methoxide (93 mg, 1.7 mmol). The reaction was stirred at room temperature until the starting material was consumed as monitored by HPLC. The mixture was diluted with ethyl acetate (10 mL), washed with water (2×10 mL), and the organic phase was separated, dried over MgSO4, filtered and evaporated to dryness to afford the title compound (180 mg, 89%).
Name
2,2-dimethyl-1-(5-(1-(4-(methylthio)benzyl)piperidin-3-ylamino)-1H-indazol-1-yl)propan-1-one
Quantity
250 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
CC(C)(C)C([N:5]1[C:13]2[C:8](=[CH:9][C:10]([NH:14][CH:15]3[CH2:20][CH2:19][CH2:18][N:17]([CH2:21][C:22]4[CH:27]=[CH:26][C:25]([S:28][CH3:29])=[CH:24][CH:23]=4)[CH2:16]3)=[CH:11][CH:12]=2)[CH:7]=[N:6]1)=O.C[O-].[Na+]>CO>[CH3:29][S:28][C:25]1[CH:24]=[CH:23][C:22]([CH2:21][N:17]2[CH2:18][CH2:19][CH2:20][CH:15]([NH:14][C:10]3[CH:9]=[C:8]4[C:13](=[CH:12][CH:11]=3)[NH:5][N:6]=[CH:7]4)[CH2:16]2)=[CH:27][CH:26]=1 |f:1.2|

Inputs

Step One
Name
2,2-dimethyl-1-(5-(1-(4-(methylthio)benzyl)piperidin-3-ylamino)-1H-indazol-1-yl)propan-1-one
Quantity
250 mg
Type
reactant
Smiles
CC(C(=O)N1N=CC2=CC(=CC=C12)NC1CN(CCC1)CC1=CC=C(C=C1)SC)(C)C
Name
sodium methoxide
Quantity
93 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate (10 mL)
WASH
Type
WASH
Details
washed with water (2×10 mL)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(CN2CC(CCC2)NC=2C=C3C=NNC3=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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